molecular formula C10H10O3 B027333 5-Methoxy-3-Chromanone CAS No. 109140-20-7

5-Methoxy-3-Chromanone

Cat. No. B027333
M. Wt: 178.18 g/mol
InChI Key: LXLFVZLZBQOFAA-UHFFFAOYSA-N
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Patent
US04992465

Procedure details

To a suspension of 5.0 g sodium hydride in 100 ml of dry tetrahydrofuran is added with stirring a solution of 13 g of trans-3-bromo-4-hydroxy-5-methoxy-3,4-dihydro-2H-[1]benzopyran in 150 ml of dry tetrahydrofuran in a dropwise fashion. After 30 minutes stirring at room temperature, the reaction mixture is filtered through filter-cel and the solvent is removed in vacuo. The residue is dissolved in 150 ml of toluene, 1.0 g of anhydrous zinc iodide is added and the mixture is refluxed for 15 minutes. The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent to afford 5-methoxy-3,4-dihydro-2H-[1]-benzopyran-3-one (5-methoxychroman-3-one) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
trans-3-bromo-4-hydroxy-5-methoxy-3,4-dihydro-2H-[1]benzopyran
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C@H:4]1[C@H:9](O)[C:8]2[C:11]([O:15][CH3:16])=[CH:12][CH:13]=[CH:14][C:7]=2[O:6][CH2:5]1.[O:17]1CCCC1>>[CH3:16][O:15][C:11]1[C:8]2[CH2:9][C:4](=[O:17])[CH2:5][O:6][C:7]=2[CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
trans-3-bromo-4-hydroxy-5-methoxy-3,4-dihydro-2H-[1]benzopyran
Quantity
13 g
Type
reactant
Smiles
Br[C@@H]1COC2=C([C@H]1O)C(=CC=C2)OC
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
FILTRATION
Type
FILTRATION
Details
through filter-cel
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 150 ml of toluene
ADDITION
Type
ADDITION
Details
1.0 g of anhydrous zinc iodide is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=CC2=C1CC(CO2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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